3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane

説明

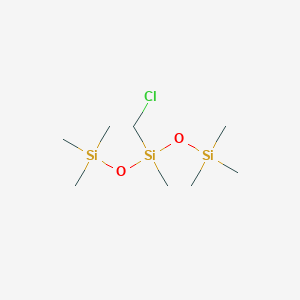

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a heptamethyltrisiloxane backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane typically involves the chloromethylation of heptamethyltrisiloxane. One common method is the reaction of heptamethyltrisiloxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using specialized reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions: 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

- Substitution reactions yield various functionalized siloxanes.

- Oxidation reactions produce hydroxyl or carbonyl-functionalized siloxanes.

- Reduction reactions result in methyl-substituted siloxanes.

科学的研究の応用

Applications in Organic Synthesis

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane serves as a versatile reagent in organic synthesis. Its applications include:

- Silylation Reactions: It is utilized for the silylation of various substrates due to its ability to introduce siloxane groups. This process enhances the stability and reactivity of organic compounds.

- Catalysis in Organic Reactions: The compound acts as a catalyst in reduction reactions and can facilitate platinum-catalyzed aromatic C-H silylation of arenes. This method has been documented for its effectiveness in synthesizing functionalized aromatic compounds .

Case Study: Platinum-Catalyzed Aromatic C-H Silylation

In a study by Murata et al., the use of this compound demonstrated significant efficiency in the platinum-catalyzed silylation of arenes. The reaction conditions were optimized to yield high selectivity and conversion rates for various substituted aromatic compounds .

Applications in Pharmaceuticals

The compound is also significant in pharmaceutical applications:

- Intermediate for Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical agents. The introduction of siloxane groups can enhance the pharmacokinetic properties of drugs.

- Formulation Additives: Its properties make it suitable for use as an additive in drug formulations to improve solubility and bioavailability.

Agricultural Applications

In agriculture, this compound is used as:

- Adjuvant in Pesticides: It functions as an agricultural adjuvant that enhances the efficacy of pesticide formulations. The compound improves the spread and penetration of active ingredients on plant surfaces.

Case Study: Efficacy as an Adjuvant

Research indicates that using this siloxane compound in pesticide formulations significantly increases the absorption rates of herbicides into plant tissues. This enhancement leads to improved control over target pests and weeds .

Industrial Applications

The compound finds utility in various industrial processes:

- Production of Specialty Polymers: It is employed in synthesizing specialty polymers where its siloxane backbone imparts desirable properties such as flexibility and thermal stability.

- Coating Additives: Due to its surfactant properties, it is used in coatings to improve wetting and spreading characteristics.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Silylation reactions | Enhances stability and reactivity |

| Pharmaceuticals | Intermediate for drug synthesis | Improves pharmacokinetic properties |

| Agriculture | Adjuvant in pesticides | Increases efficacy and absorption |

| Industrial Processes | Specialty polymer production | Imparts flexibility and thermal stability |

| Coatings | Surfactant for improved wetting | Enhances spreading characteristics |

作用機序

The mechanism of action of 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing the compound to form covalent bonds with other molecules. This reactivity is harnessed in applications such as surface modification and the synthesis of functional materials.

類似化合物との比較

3-(Chloromethyl)benzoic acid: Another chloromethyl-containing compound used in organic synthesis and pharmaceuticals.

Chloromethyl methyl ether: A simpler chloromethyl compound used in alkylation reactions.

Uniqueness: 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane stands out due to its siloxane backbone, which imparts unique properties such as flexibility, thermal stability, and hydrophobicity. These characteristics make it particularly valuable in applications requiring durable and stable materials.

生物活性

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane is a siloxane compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological properties, including antimicrobial and anti-inflammatory activities, as well as its applications in various fields.

- Molecular Formula : C7H22ClO2Si3

- Molecular Weight : 222.5 g/mol

- CAS Number : 2895-07-0

- Structure : The compound features a siloxane backbone with chloromethyl and heptamethyl substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It was identified as a significant antimicrobial agent in the methanolic extract of Murex tribulus, where it constituted approximately 92.87% of the total antimicrobial compounds detected .

Table 1: Antimicrobial Efficacy of Heptamethyltrisiloxane

| Microorganism | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 1000 |

| Escherichia coli | 12 | 1000 |

| Candida albicans | 10 | 1000 |

This table summarizes the compound's efficacy against various microorganisms at a concentration of 1000 µg/ml.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through proteinase inhibitory activity and lipoxygenase inhibitory assays. The results indicated promising anti-inflammatory effects with inhibition percentages reaching up to 75.42% at a concentration of 1000 µg/ml in the lipoxygenase assay .

Table 2: Anti-inflammatory Activity

| Assay Type | Inhibition Percentage (%) | Concentration (µg/ml) |

|---|---|---|

| Proteinase Inhibitory | 53.50 | 1000 |

| Lipoxygenase Inhibitory | 75.42 | 1000 |

The biological activity of heptamethyltrisiloxane is believed to stem from its ability to interact with cellular membranes and enzymes. The chloromethyl group may enhance its reactivity with biological targets, leading to cytotoxic effects on pathogens while sparing normal human cells .

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial potential of various siloxanes, heptamethyltrisiloxane was tested against clinical isolates of bacteria and fungi. The compound demonstrated significant activity against resistant strains of Staphylococcus aureus, suggesting its potential application in developing new antimicrobial agents for treating infections .

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving animal models assessed the anti-inflammatory effects of heptamethyltrisiloxane in conditions mimicking arthritis. The results showed a marked reduction in inflammation markers and pain scores in treated groups compared to controls, indicating its therapeutic potential for inflammatory diseases .

特性

IUPAC Name |

chloromethyl-methyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23ClO2Si3/c1-12(2,3)10-14(7,8-9)11-13(4,5)6/h8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIFKQBRPAZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23ClO2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499317 | |

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17201-87-5 | |

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17201-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。